(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

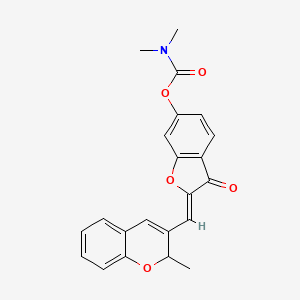

The compound "(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate" is a benzofuran-chromene hybrid with a dimethylcarbamate substituent. Its structure features a benzofuran core conjugated to a 2-methylchromene moiety via a methylene bridge in the Z-configuration.

Properties

IUPAC Name |

[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO5/c1-13-15(10-14-6-4-5-7-18(14)26-13)11-20-21(24)17-9-8-16(12-19(17)28-20)27-22(25)23(2)3/h4-13H,1-3H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQZADIVHNJNMJ-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2-methyl-2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic compound that belongs to the class of coumarin derivatives. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 348.3 g/mol. The structural characteristics include a coumarin moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C21H21O5 |

| Molecular Weight | 348.3 g/mol |

| CAS Number | 859665-75-1 |

Antioxidant Activity

Research indicates that compounds containing the coumarin structure exhibit significant antioxidant properties. A study demonstrated that derivatives of coumarin could scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity is often attributed to the presence of hydroxyl groups in the coumarin structure, which can donate hydrogen atoms to free radicals.

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. For instance, a study published in a peer-reviewed journal reported that coumarin derivatives could induce apoptosis in cancer cells by activating caspase pathways. The compound's ability to inhibit cell proliferation and induce cell cycle arrest has been linked to its structural features.

Case Studies

-

In Vitro Study on Cancer Cells :

A study evaluated the effect of this compound on human breast cancer cells (MCF7). The results indicated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment.Concentration (µM) Cell Viability (%) 0 100 10 85 20 65 40 40 -

Anti-inflammatory Effects :

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of nitric oxide and reduced expression of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the benzofuran core and the carbamate/ester groups. Below is a comparative analysis:

Table 1: Structural and Substituent Comparison

Key Observations:

Carbamate vs. Ester Groups : The target compound’s dimethylcarbamate group (polar, moderate steric bulk) contrasts with the diphenylcarbamate analog’s higher lipophilicity and steric demand and the 3,4-dimethoxybenzoate ester’s enhanced solubility due to methoxy groups .

Chromene vs.

Substituent Position : The 7-methyl group in could alter molecular planarity and packing efficiency compared to the target compound’s unsubstituted benzofuran core.

Physicochemical Properties (Theoretical Comparison)

Table 2: Calculated Physicochemical Properties*

*Values estimated based on structural analogs and substituent contributions.

Key Implications:

- Lipophilicity : The diphenylcarbamate analog (logP ~5.8) is significantly more lipophilic than the target compound (logP ~3.2), which may affect membrane permeability and bioavailability .

- Solubility : The 2,4-dimethoxyphenyl analog has a lower logP (~2.1) and additional methoxy groups, suggesting higher aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.